molecular formula C13H11ClN2O2 B2606761 Benzyl N-(6-chloropyridin-2-yl)carbamate CAS No. 1260787-05-0

Benzyl N-(6-chloropyridin-2-yl)carbamate

Cat. No.: B2606761
CAS No.: 1260787-05-0
M. Wt: 262.69
InChI Key: MIFQCRVPNBAWEM-UHFFFAOYSA-N
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Description

Benzyl N-(6-chloropyridin-2-yl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl group linked to a 6-chloropyridin-2-ylamine moiety.

Properties

IUPAC Name

benzyl N-(6-chloropyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-11-7-4-8-12(15-11)16-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFQCRVPNBAWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(6-chloropyridin-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-chloropyridin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(6-chloropyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(6-chloropyridin-2-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl N-(6-chloropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Ring Systems : Bicyclic derivatives (e.g., azabicyclo[4.1.0]heptane) exhibit constrained geometries, which may improve target binding in drug candidates but complicate synthesis compared to planar pyridine-based carbamates .
  • Salt Forms : The hydrochloride salt of the azabicycloheptane derivative (CAS 2227206-53-1) likely improves solubility for biological testing, a feature absent in the neutral pyridine-based compounds .

Crystallographic and Hydrogen-Bonding Differences

  • BenzylN-(4-pyridyl)carbamate : Exhibits N—H⋯N hydrogen bonds between layers and C—O⋯O—C interactions (O⋯O = 3.06 Å) in its crystal structure . The absence of a chlorine substituent allows for symmetric packing.

Research Findings and Implications

  • Synthetic Accessibility : Pyridine-based carbamates are typically easier to synthesize than bicyclic derivatives, which require multi-step cyclization and protection/deprotection strategies .
  • Biological Performance : Bicyclic carbamates (e.g., CAS 2227206-53-1) may exhibit superior bioavailability due to reduced conformational flexibility, whereas halogenated pyridine carbamates offer tunable electronic properties for catalysis or binding .

Q & A

Q. Q1. What are the standard synthetic routes for Benzyl N-(6-chloropyridin-2-yl)carbamate, and how are reaction conditions optimized?

A1. The compound is synthesized via carbamate formation between 6-chloropyridin-2-amine and benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) are optimized to minimize side reactions (e.g., hydrolysis of Cbz-Cl). For example:

  • Solvent : Anhydrous THF or dichloromethane ensures stability of the chloroformate reagent .
  • Base : Triethylamine neutralizes HCl generated during the reaction, improving yield .
  • Work-up : Aqueous extraction followed by column chromatography isolates the product with >90% purity .

Q. Q2. What analytical techniques are recommended for characterizing this compound?

A2. Key methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm carbamate linkage and substituent positions (e.g., benzyl group at δ 5.1 ppm, pyridinyl protons at δ 7.5–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 307.07 for C13_{13}H11_{11}ClN2_2O2_2) .
  • HPLC : Reverse-phase chromatography assesses purity (typically ≥95%) using C18 columns and acetonitrile/water gradients .

Q. Q3. How should researchers handle this compound safely during synthesis?

A3.

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., triethylamine) .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

A4. Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-3 determines bond angles, torsion angles, and hydrogen-bonding networks. For example:

  • Hydrogen Bonding : N–H···N interactions between the carbamate NH and pyridinyl nitrogen stabilize the planar conformation .
  • Torsion Angles : The dihedral angle between the benzyl and pyridinyl rings (e.g., 15–25°) affects reactivity in downstream reactions .

Table 1 : Key Crystallographic Parameters

ParameterValue
Space GroupP212_1/c
Unit Cell (Å)a=8.21, b=10.45, c=12.73
R-factor (%)<5.0
Refinement SoftwareSHELXL-2018/3

Q. Q5. How do substituent variations (e.g., halogen position) influence biological activity?

A5. Structure-activity relationship (SAR) studies compare derivatives:

  • 6-Chloro vs. 5-Bromo Pyridinyl : Chlorine’s electronegativity enhances electrophilic reactivity, improving enzyme inhibition (e.g., IC50_{50} = 12 µM vs. 25 µM for bromo analogs) .
  • Benzyl vs. tert-Butyl Carbamates : Benzyl groups increase lipophilicity (logP = 2.1 vs. 1.3), enhancing membrane permeability .

Table 2 : SAR Comparison of Carbamate Derivatives

DerivativelogPIC50_{50} (µM)Target Enzyme
6-Chloropyridin-2-yl2.112Kinase X
5-Bromopyrazin-2-yl1.825Kinase X
tert-Butyl carbamate analog1.350Kinase X

Q. Q6. What computational methods predict reaction pathways for carbamate derivatization?

A6. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates:

  • Nucleophilic Acyl Substitution : The amine’s attack on Cbz-Cl has an activation energy of ~25 kcal/mol .
  • Solvent Effects : Polar solvents (ε > 15) stabilize charged intermediates, reducing energy barriers by 3–5 kcal/mol .

Q. Q7. How can enantiomeric purity be assessed if chirality is introduced?

A7. Chiral HPLC with cellulose-based columns or Mosher’s ester analysis determines enantiomeric excess (ee). For example:

  • Mobile Phase : Hexane/isopropanol (85:15) resolves enantiomers (Rt_t=12.3 vs. 14.1 min) .
  • Flack Parameter : X-ray crystallography with η < 0.1 confirms achirality; η > 0.3 indicates enantiopurity .

Methodological Challenges

Q. Q8. How are contradictory data on stability and reactivity reconciled?

A8. Discrepancies arise from solvent polarity and temperature:

  • Hydrolysis : In aqueous THF (pH 7), the carbamate hydrolyzes with t1/2_{1/2} = 8 hrs; in anhydrous DMF, t1/2_{1/2} > 48 hrs .
  • Thermal Stability : DSC shows decomposition at 180°C in air vs. 210°C under nitrogen .

Q. Q9. What strategies mitigate byproduct formation during scale-up?

A9.

  • Slow Addition : Gradual Cbz-Cl addition minimizes dimerization of the amine .
  • Catalysis : DMAP (5 mol%) accelerates reaction, reducing side products from 15% to <3% .

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